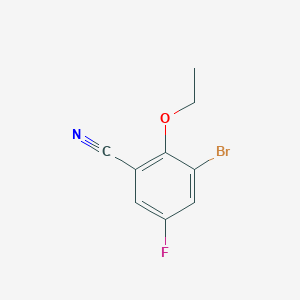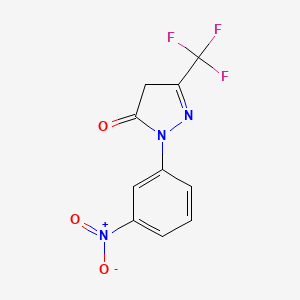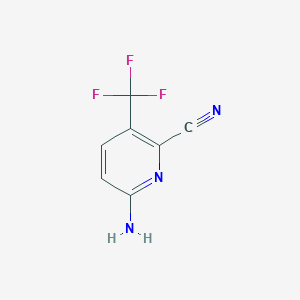
3-Bromo-2-ethoxy-5-fluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-ethoxy-5-fluorobenzonitrile is an organic compound with the molecular formula C9H7BrFNO It is a derivative of benzonitrile, featuring bromine, ethoxy, and fluorine substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-ethoxy-5-fluorobenzonitrile typically involves the bromination, fluorination, and ethoxylation of benzonitrile derivatives. One common method includes the use of 3-fluorobenzonitrile as a starting material, which undergoes bromination using reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to introduce the bromine atom . The ethoxy group can be introduced through a nucleophilic substitution reaction using ethoxide ions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and ethoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, can also be employed to introduce the ethoxy group under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-ethoxy-5-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling reactions are commonly used to form biaryl compounds.
Reduction and Oxidation: The compound can undergo reduction and oxidation reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Boronic acids or esters are used as coupling partners in the presence of palladium catalysts and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted benzonitrile derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
3-Bromo-2-ethoxy-5-fluorobenzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the synthesis of bioactive molecules for pharmaceutical research.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-ethoxy-5-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in pharmaceutical research, the compound may inhibit or activate certain enzymes, leading to therapeutic effects. The exact molecular pathways and targets can vary based on the specific bioactive molecule synthesized from this compound .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-fluorobenzonitrile: Similar in structure but lacks the ethoxy group, making it less versatile in certain synthetic applications.
3-Bromo-5-ethoxy-4-methoxybenzonitrile: Contains an additional methoxy group, which can alter its reactivity and applications.
5-Bromo-2-fluorobenzonitrile: Another similar compound with different substitution patterns, affecting its chemical properties and uses.
Uniqueness
3-Bromo-2-ethoxy-5-fluorobenzonitrile is unique due to the presence of both ethoxy and fluorine substituents, which provide distinct reactivity and enable selective functionalization. This makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials.
Propiedades
Fórmula molecular |
C9H7BrFNO |
|---|---|
Peso molecular |
244.06 g/mol |
Nombre IUPAC |
3-bromo-2-ethoxy-5-fluorobenzonitrile |
InChI |
InChI=1S/C9H7BrFNO/c1-2-13-9-6(5-12)3-7(11)4-8(9)10/h3-4H,2H2,1H3 |
Clave InChI |
OVSZDOUFOMFLAS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1Br)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O2-tert-butyl O3-ethyl (1R,3R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13910953.png)
![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazol-2-YL trifluoromethanesulfonate](/img/structure/B13910962.png)
![4,5,6,7-Tetrahydrobenzo[c]thiophen-5-amine hydrochloride](/img/structure/B13910970.png)






![Sodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate](/img/structure/B13911006.png)


![(2S)-5-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B13911023.png)

